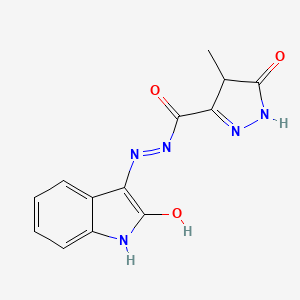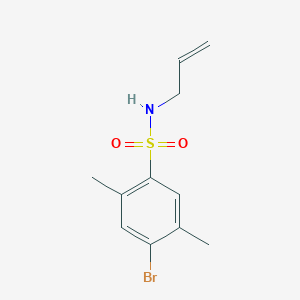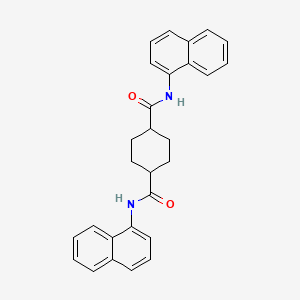![molecular formula C16H17ClN2O3 B5117746 (5-chloro-2-nitrophenyl)[2-(3,4-dimethylphenoxy)ethyl]amine](/img/structure/B5117746.png)
(5-chloro-2-nitrophenyl)[2-(3,4-dimethylphenoxy)ethyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-chloro-2-nitrophenyl)[2-(3,4-dimethylphenoxy)ethyl]amine, also known as CNOPE, is a chemical compound that has been the focus of scientific research in recent years. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research.
科学的研究の応用
(5-chloro-2-nitrophenyl)[2-(3,4-dimethylphenoxy)ethyl]amine has been the subject of several scientific studies due to its potential applications in various fields. One of the primary applications of (5-chloro-2-nitrophenyl)[2-(3,4-dimethylphenoxy)ethyl]amine is in medicinal chemistry. Researchers have studied the compound's potential as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease.
作用機序
The mechanism of action of (5-chloro-2-nitrophenyl)[2-(3,4-dimethylphenoxy)ethyl]amine is not fully understood. However, studies have shown that the compound may act as an inhibitor of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of the neurotransmitter acetylcholine, which is important for cognitive function.
Biochemical and Physiological Effects:
Studies have shown that (5-chloro-2-nitrophenyl)[2-(3,4-dimethylphenoxy)ethyl]amine has several biochemical and physiological effects. For example, the compound has been shown to increase the levels of acetylcholine in the brain, which may improve cognitive function. Additionally, (5-chloro-2-nitrophenyl)[2-(3,4-dimethylphenoxy)ethyl]amine has been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various diseases.
実験室実験の利点と制限
One of the advantages of using (5-chloro-2-nitrophenyl)[2-(3,4-dimethylphenoxy)ethyl]amine in lab experiments is its high potency. The compound has been shown to be effective at very low concentrations, which makes it useful for studying the effects of small molecules on biological systems. However, one limitation of using (5-chloro-2-nitrophenyl)[2-(3,4-dimethylphenoxy)ethyl]amine is that it may have off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on (5-chloro-2-nitrophenyl)[2-(3,4-dimethylphenoxy)ethyl]amine. One area of interest is the development of more potent and selective inhibitors of acetylcholinesterase and butyrylcholinesterase. Additionally, researchers may investigate the potential of (5-chloro-2-nitrophenyl)[2-(3,4-dimethylphenoxy)ethyl]amine as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's disease. Finally, studies may focus on the optimization of the synthesis method for (5-chloro-2-nitrophenyl)[2-(3,4-dimethylphenoxy)ethyl]amine, with the goal of improving yield and purity.
合成法
The synthesis of (5-chloro-2-nitrophenyl)[2-(3,4-dimethylphenoxy)ethyl]amine involves a series of chemical reactions that result in the formation of the final product. The starting materials for the synthesis are 5-chloro-2-nitroaniline and 3,4-dimethylphenol. These two compounds are reacted with ethylene oxide to form 2-(3,4-dimethylphenoxy)ethylamine, which is then reacted with 4-chloro-3-nitrobenzaldehyde to form (5-chloro-2-nitrophenyl)[2-(3,4-dimethylphenoxy)ethyl]amine.
特性
IUPAC Name |
5-chloro-N-[2-(3,4-dimethylphenoxy)ethyl]-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3/c1-11-3-5-14(9-12(11)2)22-8-7-18-15-10-13(17)4-6-16(15)19(20)21/h3-6,9-10,18H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYPQKOJTKWXJHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCNC2=C(C=CC(=C2)Cl)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-{[3-(3-methylphenyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxalin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B5117664.png)

![1-methyl-5-[(1,3-thiazol-2-ylamino)carbonyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B5117675.png)
![methyl 4-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B5117678.png)

![3-{[(3,4,5-trimethoxyphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B5117691.png)

![N-(4-bromophenyl)-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}sulfamide](/img/structure/B5117707.png)

![1-(5-chloro-1H-benzimidazol-2-yl)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]methanamine](/img/structure/B5117716.png)
![3-methyl-1-[(2-methylphenoxy)acetyl]-5-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B5117733.png)
![4-[1-(2-chlorophenyl)-1H-pyrazol-4-yl]-N-[(2S)-tetrahydrofuran-2-ylmethyl]pyrimidin-2-amine](/img/structure/B5117735.png)
![5-{4-[2-(2-chlorophenoxy)ethoxy]-3-methoxybenzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5117740.png)
